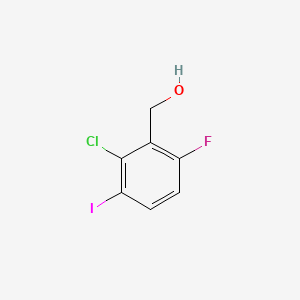
(2-Chloro-6-fluoro-3-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluoro-3-iodophenyl)methanol is an organic compound that features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, as well as a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenyl ring followed by the introduction of a methanol group. One common method includes the following steps:
Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methanol Introduction: The halogenated phenyl ring is then reacted with methanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol introduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under suitable conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated compounds or methyl derivatives.
Substitution: Compounds with new functional groups replacing halogen atoms.
Applications De Recherche Scientifique
(2-Chloro-6-fluoro-3-iodophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-fluoro-3-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-6-fluoro-3-bromophenyl)methanol
- (2-Chloro-6-fluoro-3-iodophenyl)ethanol
- (2-Chloro-6-fluoro-3-iodophenyl)acetone
Uniqueness
(2-Chloro-6-fluoro-3-iodophenyl)methanol is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, as well as the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClFIO |
|---|---|
Poids moléculaire |
286.47 g/mol |
Nom IUPAC |
(2-chloro-6-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 |
Clé InChI |
OMGBINNZQGPGEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CO)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




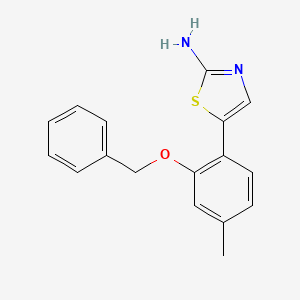
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
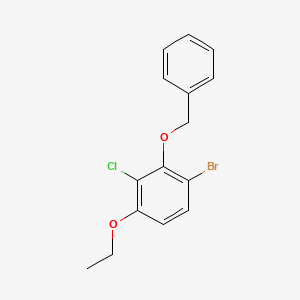

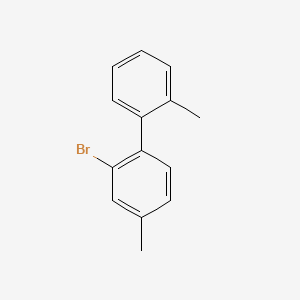

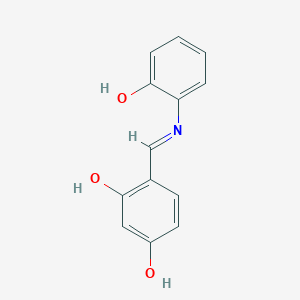
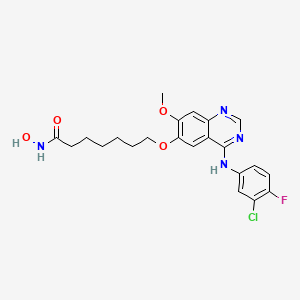
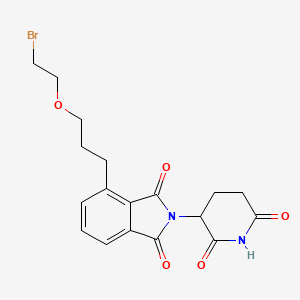
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
